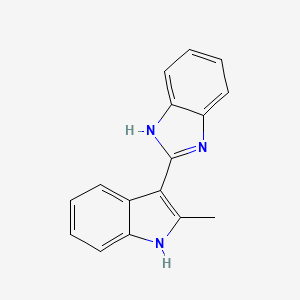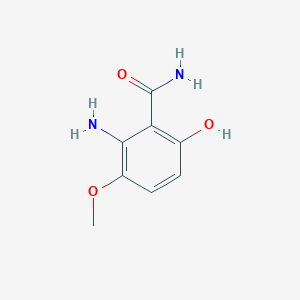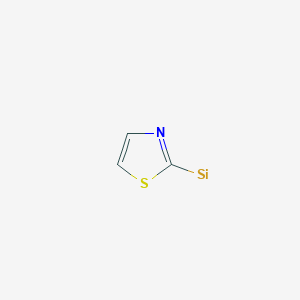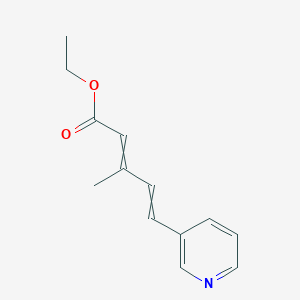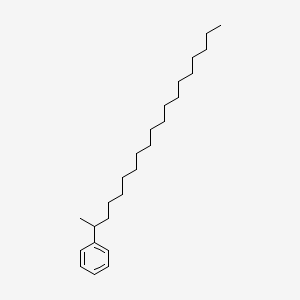
(Nonadecan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nonadecan-2-yl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a nonadecyl group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nonadecan-2-yl)benzene typically involves the alkylation of benzene with a nonadecyl halide. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H6+C19H39XAlCl3C6H5C19H39+HX
where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Nonadecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Nonadecanoic acid, nonadecanone.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro-(Nonadecan-2-yl)benzene, sulfo-(Nonadecan-2-yl)benzene, halo-(Nonadecan-2-yl)benzene.
Aplicaciones Científicas De Investigación
(Nonadecan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylbenzene behavior and reactivity.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (Nonadecan-2-yl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron density and the alkyl chain’s steric effects influence reactivity and product formation.
Comparación Con Compuestos Similares
Similar Compounds
- (Octadecan-2-yl)benzene
- (Heptadecan-2-yl)benzene
- (Hexadecan-2-yl)benzene
Uniqueness
(Nonadecan-2-yl)benzene is unique due to its longer alkyl chain compared to similar compounds. This results in different physical properties, such as melting and boiling points, and potentially different biological interactions and industrial applications.
Propiedades
Número CAS |
133009-99-1 |
|---|---|
Fórmula molecular |
C25H44 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
nonadecan-2-ylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(2)25-22-19-17-20-23-25/h17,19-20,22-24H,3-16,18,21H2,1-2H3 |
Clave InChI |
FLGOXQRIGZOQAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
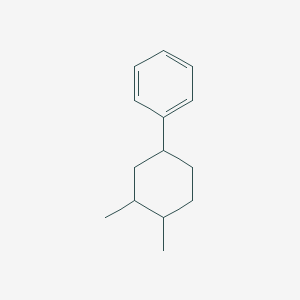
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
